molecular formula C9H14N2O6 B12801160 N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine CAS No. 143673-88-5

N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine

Cat. No.: B12801160
CAS No.: 143673-88-5
M. Wt: 246.22 g/mol
InChI Key: WOACFZHTODURQC-UHFFFAOYSA-N
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Description

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine is a chemical compound with the molecular formula C13H22N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,5-dioxo-1,5-pentanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine typically involves the reaction of glycine with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+Glutaric AnhydrideN,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine\text{Glycine} + \text{Glutaric Anhydride} \rightarrow \text{N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine} Glycine+Glutaric Anhydride→N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine

Industrial Production Methods

In an industrial setting, the production of N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to protein and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,4-Dioxo-1,4-butanediyl)bisglycine
  • N,N’-(1,6-Dioxo-1,6-hexanediyl)bisglycine
  • N,N’-(1,3-Dioxo-1,3-propanediyl)bisglycine

Uniqueness

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine is unique due to its specific 1,5-dioxo-1,5-pentanediyl linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.

Biological Activity

N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine, commonly referred to as bisglycine dioxo compound, is a synthetic molecule derived from glycine. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Chemical Formula: C9H14N2O6
  • Molecular Weight: 218.22 g/mol
  • CAS Number: 361858

The structure of this compound includes two glycine moieties linked by a dioxo pentanediyl spacer. This structural arrangement is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to bisglycine dioxo exhibit significant antimicrobial activity. For instance, pentane-1,5-diol, a related compound, has shown effectiveness against a range of bacteria and fungi. In vitro studies demonstrated minimal inhibitory concentrations (MICs) ranging from 2.5% to 15% against both antibiotic-susceptible and multi-resistant strains of bacteria . The mechanism of action is hypothesized to involve dehydration of bacterial cells, leading to cell collapse—an action that may limit the development of resistance.

Case Studies

A notable case study involved the application of bisglycine derivatives in treating infections caused by multi-resistant bacteria. The compound's low toxicity profile combined with its antimicrobial properties makes it a candidate for topical applications in clinical settings. The efficacy observed in these case studies supports further exploration into its therapeutic uses .

Data Summary Table

Property Value
Chemical FormulaC9H14N2O6
Molecular Weight218.22 g/mol
CAS Number361858
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
MIC Range2.5% - 15% (vol/vol)
Cytotoxicity (ID50)Varies by cell line

Research Findings

Recent studies emphasize the need for further investigation into the biological mechanisms underlying the activity of this compound. The rapid hydrolysis observed in related compounds affects their stability and biological effectiveness . Continued research is essential to fully understand the pharmacokinetics and dynamics of this compound.

Properties

CAS No.

143673-88-5

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

2-[[5-(carboxymethylamino)-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C9H14N2O6/c12-6(10-4-8(14)15)2-1-3-7(13)11-5-9(16)17/h1-5H2,(H,10,12)(H,11,13)(H,14,15)(H,16,17)

InChI Key

WOACFZHTODURQC-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCC(=O)O)CC(=O)NCC(=O)O

Origin of Product

United States

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